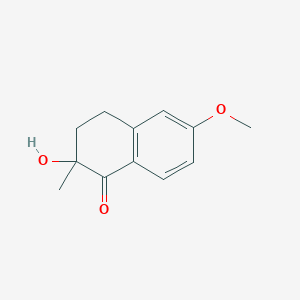
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with hydroxy, methoxy, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired naphthalenone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of 2-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, while reduction of the carbonyl group can yield 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-ol.
Scientific Research Applications
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 2-position.
2-Hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains an additional hydrogenation at the 1,2,3,4 positions.
Uniqueness
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are desired.
Biological Activity
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O with a molecular weight of 206.24 g/mol . The compound features a naphthalene backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the modification of naphthalene derivatives. One notable method includes the treatment of 2-hydroxymethylene derivatives with specific reagents to yield high-purity products .
Anticancer Activity
Recent studies have highlighted the significant cytotoxic effects of this compound against various cancer cell lines:
- MCF-7 Cells : This compound demonstrated potent inhibitory activity against MCF-7 human breast cancer cells, outperforming standard chemotherapeutics like Doxorubicin .
- U373 Cells : It also exhibited significant cytotoxicity against U373 glioblastoma cells, indicating its potential as an anticancer agent .
The structure-activity relationship (SAR) studies suggest that modifications on the naphthalene ring can enhance or reduce biological activity, emphasizing the importance of specific functional groups in mediating these effects.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. It was tested against several bacterial strains and exhibited moderate activity against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory and antioxidant activities. These properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Breast Cancer Model : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
- Inflammation Models : In models of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Summary Table of Biological Activities
Properties
CAS No. |
918336-22-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(14)6-5-8-7-9(15-2)3-4-10(8)11(12)13/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
YYIYNHUNXHGIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















